molecular formula C26H25N2O6P B11393094 Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(diphenylmethyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(diphenylmethyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11393094
M. Wt: 492.5 g/mol
InChI Key: JBFDEZTZXWCYFC-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes a benzodioxole moiety, an oxazole ring, and a phosphonate group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the benzodioxole moiety . This is followed by the formation of the oxazole ring through cyclization reactions under specific conditions, such as the use of strong acids or bases .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like crystallization and chromatography to ensure high-quality product .

Mechanism of Action

The mechanism of action of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, in cancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of structural features, including the benzodioxole, oxazole, and phosphonate groups.

Properties

Molecular Formula

C26H25N2O6P

Molecular Weight

492.5 g/mol

IUPAC Name

2-benzhydryl-N-(1,3-benzodioxol-5-ylmethyl)-4-dimethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C26H25N2O6P/c1-30-35(29,31-2)26-25(27-16-18-13-14-21-22(15-18)33-17-32-21)34-24(28-26)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,23,27H,16-17H2,1-2H3

InChI Key

JBFDEZTZXWCYFC-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CC5=C(C=C4)OCO5)OC

Origin of Product

United States

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